sEH-IN-1
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Overview
Description
sEH-IN-1 is a compound known for its inhibitory effects on soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of bioactive lipid signaling molecules. By inhibiting this enzyme, this compound helps in maintaining higher levels of epoxyeicosatrienoic acids, which have various beneficial biological effects, including anti-inflammatory and cardioprotective properties .
Preparation Methods
The synthesis of sEH-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of a substituted benzaldehyde with a substituted aniline to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which undergoes further reactions to yield this compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
sEH-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .
Scientific Research Applications
sEH-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of soluble epoxide hydrolase and its effects on lipid metabolism. In biology, this compound is used to investigate the role of soluble epoxide hydrolase in various physiological processes, including inflammation and cardiovascular health .
In medicine, this compound has shown promise as a therapeutic agent for the treatment of inflammatory diseases, hypertension, and other conditions related to dysregulated lipid metabolism. Its ability to maintain higher levels of epoxyeicosatrienoic acids makes it a potential candidate for drug development . In industry, this compound is used in the development of new materials and chemical processes that require the inhibition of soluble epoxide hydrolase .
Mechanism of Action
The mechanism of action of sEH-IN-1 involves the inhibition of soluble epoxide hydrolase, an enzyme that converts epoxyeicosatrienoic acids to less bioactive dihydroxyeicosatrienoic acids. By inhibiting this enzyme, this compound helps maintain higher levels of epoxyeicosatrienoic acids, which exhibit various beneficial biological effects, including anti-inflammatory, analgesic, antihypertensive, and cardioprotective properties . The molecular targets of this compound include the active site of soluble epoxide hydrolase, where it binds and prevents the enzyme from catalyzing the hydrolysis of epoxyeicosatrienoic acids .
Comparison with Similar Compounds
sEH-IN-1 is unique among soluble epoxide hydrolase inhibitors due to its high potency and selectivity. Similar compounds include urea-based inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) and amide-based inhibitors with dihydropyrimidinone scaffolds . Compared to these compounds, this compound has shown better bioavailability and efficacy in various preclinical studies . The docking studies have revealed that this compound fits well in the active site pocket of soluble epoxide hydrolase, making it a highly effective inhibitor .
Similar Compounds
- 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA)
- Amide-based inhibitors with dihydropyrimidinone scaffolds
- Other urea-based soluble epoxide hydrolase inhibitors
Properties
Molecular Formula |
C21H15F3N2O5 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]phenoxy]benzoic acid |
InChI |
InChI=1S/C21H15F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-12H,(H,27,28)(H2,25,26,29) |
InChI Key |
CLWASWNEAHTOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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